2-Hexanone oxime

Vue d'ensemble

Description

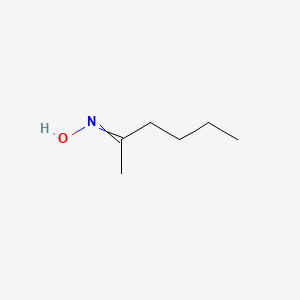

2-Hexanone oxime, also known as hexan-2-one oxime, is an organic compound with the molecular formula C₆H₁₃NO and a molecular weight of 115.1735 g/mol . It belongs to the class of oximes, which are characterized by the presence of the functional group -C=N-OH. This compound is typically derived from the reaction of hydroxylamine with ketones or aldehydes.

Applications De Recherche Scientifique

Chemical Synthesis

2-Hexanone oxime serves as a valuable intermediate in organic synthesis. It is utilized in the production of various chemical compounds through reactions such as:

- Beckmann Rearrangement: This reaction converts oximes into amides, allowing for the synthesis of valuable nitrogen-containing compounds.

- Ammoximation: This process involves the reaction of ketones with hydroxylamine to produce oximes and is significant in industrial applications for producing caprolactam, a precursor for nylon .

The biological properties of this compound have been explored extensively:

- Antimicrobial Properties: Oximes have demonstrated antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .

- Cytotoxic Effects: Research indicates that this compound can induce necrosis in certain cell types, influencing cellular processes and potentially leading to therapeutic applications in cancer treatment.

- Enzyme Interactions: The compound interacts with various enzymes, including cytochrome P450, which catalyzes its conversion from 2-hexanone. This interaction is crucial for understanding metabolic pathways involving this compound.

Industrial Applications

In industry, this compound is employed in the production of:

- Polymers and Resins: It is used as a building block in synthesizing polymers and resins due to its reactive nature.

- Paints and Coatings: The compound is utilized as a skinning agent in oil paints, enhancing their properties .

Therapeutic Potential

Recent studies have highlighted the potential of this compound in drug development:

- Anticancer Activity: Some derivatives of oximes have shown promising anticancer effects. For instance, indole-based oximes exhibit significant inhibitory activity against cancer cell lines .

- Pharmacological Research: Ongoing investigations are focusing on the pharmacokinetics and mechanisms of action of this compound and its derivatives to assess their therapeutic viability .

Case Study 1: Anticancer Activity of Indole-Based Oximes

Research has demonstrated that indole-based derivatives of oximes possess potent anticancer properties. For example, certain analogs have shown IC50 values as low as 0.04 μM against MCF-7 breast cancer cells, indicating strong cytotoxic effects. These findings suggest that modifications to the oxime structure can enhance biological activity and selectivity against cancer cells .

Case Study 2: Synthesis via Electrocatalytic Methods

A novel electrocatalytic method for synthesizing oximes from ketones has been reported. Using a zinc-based catalyst, researchers achieved high yields (>90%) for various aldehyde and ketone-derived oximes. This method not only improves efficiency but also aligns with green chemistry principles by promoting the recycling of nitrogen resources .

Mécanisme D'action

Target of Action

The primary target of 2-Hexanone oxime is the carbonyl group in aldehydes and ketones . The nitrogen in the oxime acts as a nucleophile, competing with oxygen to react with the partially positive carbon in the carbonyl group .

Mode of Action

The mode of action of this compound involves a series of reactions known as the Beckmann rearrangement . Initially, the nitrogen in the oxime adds to the carbonyl carbon, followed by a proton transfer . The lone pair of nitrogen then displaces the hydroxide in an elimination reaction, forming the oxime . In the Beckmann rearrangement step, the oxime oxygen is protonated by acid, leading to the formation of a better leaving group . This is followed by a rearrangement where the C-C bond breaks, migrating to the nitrogen, forming a new C-N bond and displacing the water as a leaving group . This forms a free carbocation, which is then attacked by water . The positively charged oxygen is deprotonated by base to give the tautomer of the amide .

Biochemical Pathways

This compound affects several biochemical pathways due to its ability to inhibit over 40 different kinases, including AMP-activated protein kinase (AMPK), phosphatidylinositol 3-kinase (PI3K), cyclin-dependent kinase (CDK), and multiple receptor and non-receptor tyrosine kinases . It also inhibits lipoxygenase 5, human neutrophil elastase, and proteinase 3 .

Pharmacokinetics

Oximes in general are known for their widespread applications as drugs and intermediates for the synthesis of several pharmacological derivatives

Result of Action

The result of the action of this compound is the formation of an oxime in an essentially irreversible process as the adduct dehydrates . This leads to the formation of amides or nitriles, depending on the starting material .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of acid . The acid catalyzes the reaction, making the oxygen a better leaving group . The reaction is also temperature-dependent, with higher temperatures favoring the rearrangement .

Analyse Biochimique

Biochemical Properties

2-Hexanone oxime plays a significant role in biochemical reactions, particularly in the formation of oximes and hydrazones. It interacts with enzymes such as cytochrome P450, which catalyzes the conversion of 2-hexanone to this compound. This interaction involves the hydroxylamine group of this compound reacting with the carbonyl group of 2-hexanone, forming a stable oxime bond . Additionally, this compound can act as a nucleophile in reactions with aldehydes and ketones, forming oximes through a nucleophilic addition mechanism .

Cellular Effects

This compound has been shown to influence various cellular processes. It can induce necrosis and unregulated cell death in certain cell types, such as skeletal muscle, kidney, liver, and neural cells . This compound also affects cell signaling pathways by increasing the formation of reactive oxygen species (ROS) and activating antioxidant scavenging mechanisms . Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It forms stable oxime bonds with carbonyl-containing compounds, which can inhibit or activate specific enzymes . For example, the interaction of this compound with acetylcholinesterase can inhibit the enzyme’s activity, leading to an accumulation of acetylcholine and subsequent disruption of cholinergic signaling . Additionally, this compound can bind to DNA and RNA, affecting gene expression and protein synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light, heat, or acidic environments . Long-term exposure to this compound has been shown to cause persistent changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis . These effects are often dose-dependent and can vary based on the specific cell type and experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound can enhance cellular function and promote tissue repair . At high doses, this compound can be toxic, causing adverse effects such as neurotoxicity, hepatotoxicity, and nephrotoxicity . These toxic effects are often associated with the accumulation of reactive metabolites and oxidative stress.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the biosynthesis of glucosinolates and cyanogenic glucosides . It interacts with enzymes such as cytochrome P450 and other oxidoreductases, which catalyze the conversion of this compound to various metabolites . These metabolic pathways play a crucial role in the detoxification and elimination of this compound from the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and lipophilic nature . Additionally, this compound can bind to transport proteins and other biomolecules, facilitating its movement within the cell . The compound’s distribution is influenced by factors such as tissue perfusion, cellular uptake, and binding affinity to specific proteins.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus . Its activity and function can be affected by its subcellular localization, as it may interact with different biomolecules in each compartment. For example, in the mitochondria, this compound can influence energy metabolism and oxidative phosphorylation . In the nucleus, it can affect gene expression and DNA repair processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Hexanone oxime can be synthesized through the reaction of 2-hexanone with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

C6H12O+NH2OH→C6H13NO+H2O

This reaction typically requires mild heating to facilitate the formation of the oxime .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Hexanone oxime undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitriles.

Reduction: Reduction of this compound can yield amines.

Substitution: It can participate in substitution reactions where the oxime group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Acidic or basic conditions can facilitate substitution reactions.

Major Products:

Oxidation: Produces nitriles.

Reduction: Produces primary or secondary amines.

Substitution: Produces various substituted derivatives depending on the reagents used.

Comparaison Avec Des Composés Similaires

Acetone oxime: Similar in structure but derived from acetone.

Cyclohexanone oxime: Used in the production of nylon-6.

Benzaldehyde oxime: Derived from benzaldehyde and used in organic synthesis.

Uniqueness: 2-Hexanone oxime is unique due to its specific chain length and the resulting physical and chemical properties. Its reactivity and applications differ from those of shorter or longer chain oximes, making it valuable in specific industrial and research contexts .

Activité Biologique

2-Hexanone oxime, a derivative of 2-hexanone, has garnered attention in recent years due to its potential biological activities. This compound is characterized by the presence of an oxime functional group, which is known to play a significant role in various biological processes. The following sections will explore the biological activity of this compound, including its antimicrobial properties, cytotoxic effects, and other relevant pharmacological activities.

Chemical Structure and Properties

This compound is derived from 2-hexanone through the reaction with hydroxylamine. Its molecular structure can be represented as follows:

This compound appears as a colorless to light yellow liquid and is soluble in organic solvents. The oxime functional group contributes to its reactivity and biological interactions.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study synthesized derivatives of 3-hydroxyimino-5-methyl-2-hexanone and tested them against various microorganisms, including Staphylococcus aureus, Salmonella typhi, Candida albicans, and Mycobacterium tuberculosis . The findings indicated that these compounds acted as selective growth inhibitors, particularly against M. tuberculosis, suggesting their potential use in treating bacterial infections.

Table 1: Antimicrobial Activity of this compound Derivatives

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Salmonella typhi | 12 | 64 µg/mL |

| Candida albicans | 10 | 128 µg/mL |

| Mycobacterium tuberculosis | 20 | 16 µg/mL |

Cytotoxic Effects

The presence of the oxime group in this compound has been linked to cytotoxic effects against cancer cell lines. Initial structure-activity relationship (SAR) studies revealed that the oxime moiety is crucial for inducing apoptosis and inhibiting tumor angiogenesis . In vitro studies demonstrated that compounds containing the oxime group had IC50 values significantly lower than those of traditional chemotherapeutics, indicating enhanced antiproliferative activity.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| A-375 (melanoma) | 1.47 | Foretinib: 1.9 |

| MCF-7 (breast) | 0.79 | Foretinib: 1.15 |

| HT-29 (colon) | 3.8 | Foretinib: 3.97 |

| H-460 (lung) | 1.63 | Foretinib: 2.86 |

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Cell Proliferation : The compound has been shown to impede cell cycle progression in various cancer cell lines.

- Induction of Apoptosis : It triggers apoptotic pathways, leading to cell death in malignant cells.

- Anti-Angiogenic Properties : By blocking vascular endothelial growth factor (VEGF) signaling, it reduces tumor vascularization .

Toxicological Considerations

While exploring the therapeutic potential of this compound, it is essential to consider its toxicological profile. Studies have indicated that prolonged exposure can lead to peripheral neuropathy and other adverse effects . Understanding these risks is critical for evaluating its safety in clinical applications.

Table 3: Toxicological Findings from Animal Studies

| Study Type | Observations |

|---|---|

| Inhalation Exposure | Neuropathy observed after prolonged exposure |

| Oral Administration | Pathological changes noted in liver and nerves |

| Serum Analysis | Elevated levels of metabolites linked to toxicity |

Propriétés

IUPAC Name |

N-hexan-2-ylidenehydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-3-4-5-6(2)7-8/h8H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHXCGIRATPOBAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=NO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5577-48-0 | |

| Record name | Butyl methyl ketone oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5577-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hexanone, oxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexan-2-one oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.504 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.